molecular formula C12H16O3 B3187599 2-(1-Adamantyl)-2-oxoacetic acid CAS No. 16091-98-8

2-(1-Adamantyl)-2-oxoacetic acid

Cat. No. B3187599
Key on ui cas rn: 16091-98-8
M. Wt: 208.25 g/mol
InChI Key: VQYXDIHZFDPTTL-UHFFFAOYSA-N
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Patent
US07205432B2

Procedure details

2.8 mL of NaOH 30% solution in water was diluted with 30 mL of water. The solution was heated to 55° C. and 3.0 g of adamantaneglyoxylic acid was dissolved therein. Then 3.3 g of potassium permanganate was added gradually during 2 h and stirring of obtained the obtained mixture was continued for 9 h at 55–60° C. The mixture was allowed to stay at room temperature for overnight. Then manganese dioxide precipitate was filtered out and the filtrate work-up procedure consisting of acidification, extraction with organic solvent and concentration of the combined organic phases resulted in 2.5 g of the target 3-hydroxyadamantaneglyoxylic acid (1) with purity 68.9% according to GC analysis of the corresponding methyl ester.
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]12([C:13](=[O:17])[C:14]([OH:16])=[O:15])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.[Mn]([O-])(=O)(=O)=[O:19].[K+]>O>[OH:19][C:9]12[CH2:11][CH:5]3[CH2:6][CH:7]([CH2:12][C:3]([C:13](=[O:17])[C:14]([OH:16])=[O:15])([CH2:4]3)[CH2:10]1)[CH2:8]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(C(=O)O)=O
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of obtained the obtained mixture
WAIT
Type
WAIT
Details
to stay at room temperature for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Then manganese dioxide precipitate was filtered out
EXTRACTION
Type
EXTRACTION
Details
the filtrate work-up procedure consisting of acidification, extraction with organic solvent and concentration of the combined organic phases

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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